1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that features a unique combination of pyran and pyrazolo-pyridine rings
Preparation Methods
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves multi-step reactions. One common method includes the reaction of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole with appropriate reagents under controlled conditions. For instance, the reaction can be carried out in tetrahydrofuran (THF) with the addition of n-butyllithium (n-BuLi) at low temperatures, followed by the addition of triisopropyl borate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound shares the tetrahydropyran ring but differs in its functional groups and overall structure.
1-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar in having the tetrahydropyran ring, but with a hydroxylamine group instead of the pyrazolo-pyridine structure.
1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: This compound features a pyrazole ring and a boronic acid ester, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combined pyran and pyrazolo-pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMWTRFMVFCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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